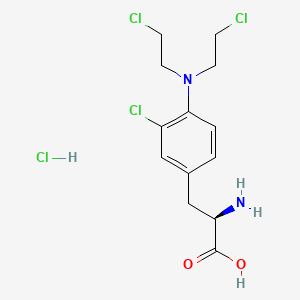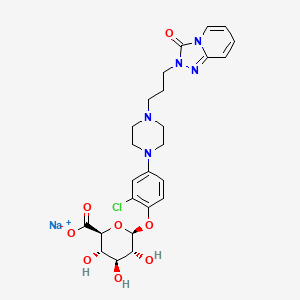
4'-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt is a biochemical compound used primarily in proteomics research. It is a metabolite of trazodone, a medication commonly prescribed for anxiety, depression, and sleep disorders. This compound enhances the therapeutic effects of trazodone by undergoing glucuronidation, a process that increases its solubility and facilitates its excretion from the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt involves the glucuronidation of 4’-hydroxy trazodone. This reaction is typically catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs) in the presence of uridine diphosphate glucuronic acid (UDPGA) as a co-substrate . The reaction conditions often include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt primarily undergoes hydrolysis and conjugation reactions. The hydrolysis reaction is catalyzed by beta-glucuronidase, which breaks down the glucuronide conjugate into its parent compound and glucuronic acid .
Common Reagents and Conditions
Hydrolysis: Catalyzed by beta-glucuronidase in an aqueous solution at a pH of around 5.8.
Conjugation: Catalyzed by UGTs in the presence of UDPGA in a buffered solution at pH 7.4 and 37°C.
Major Products
The major products of these reactions are 4’-hydroxy trazodone and glucuronic acid .
Applications De Recherche Scientifique
4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of trazodone metabolites.
Biology: Employed in studies investigating the metabolism and pharmacokinetics of trazodone.
Medicine: Utilized in pharmacological research to understand the therapeutic effects and safety profile of trazodone.
Industry: Applied in the development of new trazodone formulations and in quality control processes.
Mécanisme D'action
The compound exerts its effects through the process of glucuronidation, which enhances the solubility and excretion of trazodone. This process involves the transfer of glucuronic acid from UDPGA to 4’-hydroxy trazodone, forming the glucuronide conjugate. The molecular targets include UGT enzymes, which catalyze the conjugation reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy Duloxetine Beta-D-Glucuronide Sodium Salt: Another glucuronide conjugate used in the study of duloxetine metabolism.
5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt: A chromogenic substrate used in beta-glucuronidase assays.
Uniqueness
4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt is unique due to its specific role as a metabolite of trazodone, enhancing its therapeutic effects and facilitating its excretion. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies of trazodone .
Propriétés
Formule moléculaire |
C25H29ClN5NaO8 |
|---|---|
Poids moléculaire |
586.0 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R,6S)-6-[2-chloro-4-[4-[3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl]piperazin-1-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H30ClN5O8.Na/c26-16-14-15(5-6-17(16)38-24-21(34)19(32)20(33)22(39-24)23(35)36)29-12-10-28(11-13-29)7-3-9-31-25(37)30-8-2-1-4-18(30)27-31;/h1-2,4-6,8,14,19-22,24,32-34H,3,7,9-13H2,(H,35,36);/q;+1/p-1/t19-,20-,21+,22-,24+;/m0./s1 |
Clé InChI |
BKZGRCKUFZLVMW-FRKVJTQRSA-M |
SMILES isomérique |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)Cl.[Na+] |
SMILES canonique |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate](/img/structure/B13850336.png)
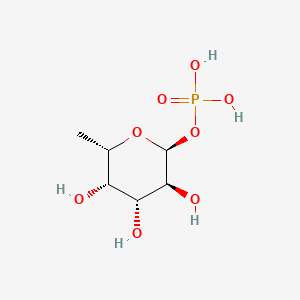
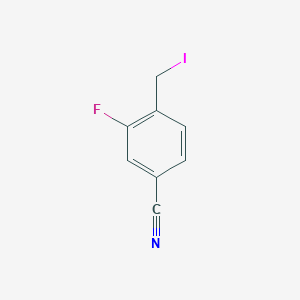
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)

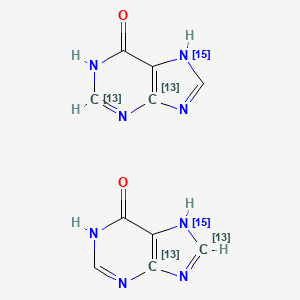
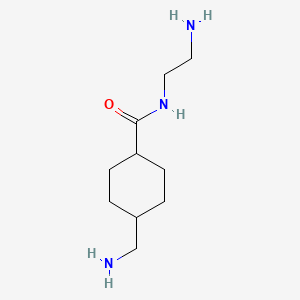
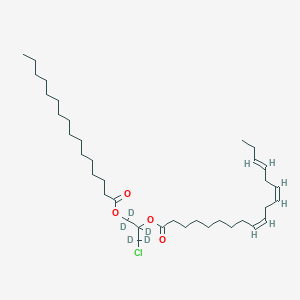

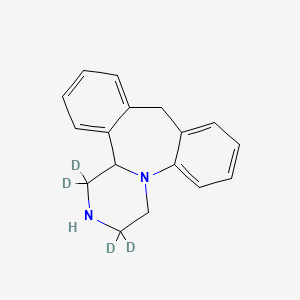
![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
